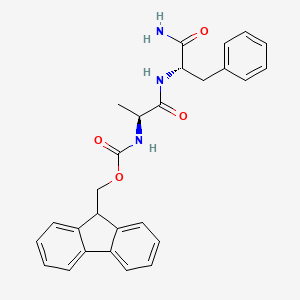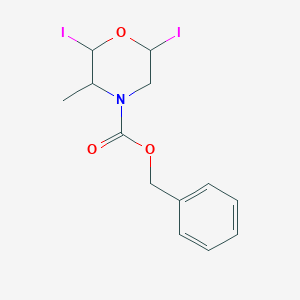
Fmoc-Ala-Phe-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Ala-Phe-NH2: is a synthetic peptide compound that consists of three main components: fluorenylmethyloxycarbonyl (Fmoc), alanine (Ala), and phenylalanine (Phe) with an amide group (NH2) at the C-terminus. This compound is widely used in peptide synthesis and research due to its stability and ease of manipulation.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Ala-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid (Fmoc-Ala) to a solid resin. The Fmoc group is then removed using a base such as piperidine, exposing the amine group for the next coupling reaction. The second amino acid (Phe) is then coupled to the exposed amine group using a coupling reagent like HBTU or DIC. Finally, the peptide is cleaved from the resin and the protecting groups are removed to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
化学反応の分析
Types of Reactions: Fmoc-Ala-Phe-NH2 can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: Reduction reactions can target the amide bond, converting it to an amine.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Substitution: Bases like piperidine or pyrrolidine are used to remove the Fmoc group
Major Products:
Oxidation: Phenylalanine derivatives.
Reduction: Amine derivatives.
Substitution: Deprotected peptides or peptides with new functional groups.
科学的研究の応用
Chemistry: Fmoc-Ala-Phe-NH2 is used in the synthesis of complex peptides and proteins. It serves as a building block in the development of novel peptide-based materials and catalysts .
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and peptide-based drug delivery systems .
Medicine: The compound is explored for its potential in developing peptide-based therapeutics, including antimicrobial peptides and cancer-targeting peptides .
Industry: this compound is used in the production of peptide-based hydrogels and nanomaterials for various industrial applications, including tissue engineering and drug delivery .
作用機序
The mechanism of action of Fmoc-Ala-Phe-NH2 involves its ability to form stable peptide bonds and interact with biological molecules through hydrogen bonding, π-stacking, and hydrophobic interactions. These interactions enable the compound to self-assemble into nanostructures and hydrogels, making it useful in various applications .
類似化合物との比較
Fmoc-Phe-Phe-NH2: Similar in structure but with two phenylalanine residues.
Fmoc-Ala-Ala-NH2: Contains two alanine residues instead of phenylalanine.
Fmoc-Gly-Phe-NH2: Glycine replaces alanine in the sequence.
Uniqueness: Fmoc-Ala-Phe-NH2 is unique due to its specific combination of alanine and phenylalanine, which provides a balance of hydrophobic and hydrophilic properties. This balance enhances its ability to form stable nanostructures and hydrogels, making it particularly useful in biomedical and industrial applications .
特性
分子式 |
C27H27N3O4 |
|---|---|
分子量 |
457.5 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C27H27N3O4/c1-17(26(32)30-24(25(28)31)15-18-9-3-2-4-10-18)29-27(33)34-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H2,28,31)(H,29,33)(H,30,32)/t17-,24-/m0/s1 |
InChIキー |
HDVVSSHKMNZMCF-XDHUDOTRSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
正規SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[2-[[1-(3-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]methyl]pyrrolidin-1-yl]benzoic acid](/img/structure/B13127774.png)


![6-Iodopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13127784.png)





![1-Amino-4-[(butan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13127820.png)


